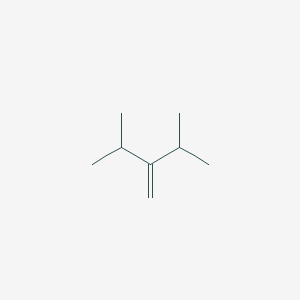

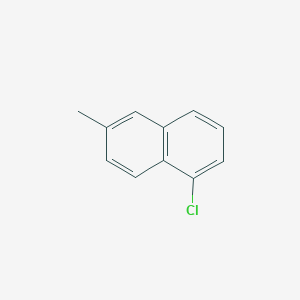

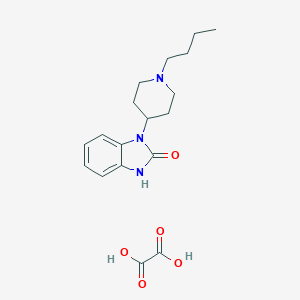

![molecular formula C10H12N2OS B182178 N-[(2-methylphenyl)carbamothioyl]acetamide CAS No. 14185-60-5](/img/structure/B182178.png)

N-[(2-methylphenyl)carbamothioyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

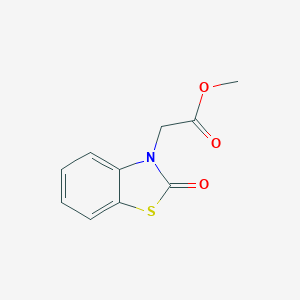

“N-[(2-methylphenyl)carbamothioyl]acetamide” is a chemical compound with the molecular formula C10H12N2OS . It has a molecular weight of 208.28 g/mol . The IUPAC name for this compound is "3-amino-N-(2-methylphenyl)-3-thioxopropanamide" .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H12N2OS/c1-7-5-3-4-6-9(7)12-10(14)11-8(2)13/h3-6H,1-2H3,(H2,11,12,13,14) . This compound has a topological polar surface area of 73.2 Ų and a complexity of 230 .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 208.28 g/mol . It has a XLogP3 value of 1.6, indicating its partition coefficient between octanol and water . This compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of this compound are 208.06703418 g/mol .

科学的研究の応用

Comparative Metabolism in Liver Microsomes

Research has investigated the metabolic pathways of chloroacetamide herbicides, including compounds structurally related to N-[(2-methylphenyl)carbamothioyl]acetamide, in human and rat liver microsomes. These studies are crucial for understanding the potential carcinogenicity and environmental persistence of such compounds. Rat liver microsomes metabolized acetochlor and metolachlor to CMEPA, a compound closely related to this compound, indicating a complex metabolic activation pathway leading to DNA-reactive products. Human liver microsomes showed a similar but less extensive capacity to metabolize these herbicides, highlighting species-specific differences in metabolism and potential risk assessment for human exposure (Coleman et al., 2000).

Nickel and Copper Complexes Synthesis

Another study focused on the synthesis and characterization of nickel and copper complexes with derivatives of this compound. The research provided insights into the coordination chemistry of these metal complexes, which are of interest for their potential applications in catalysis and material science. The crystal structures of these complexes were determined, offering valuable information on their potential use in various scientific applications (Mansuroğlu et al., 2008).

Photovoltaic Efficiency Modeling

Another avenue of research explored the photovoltaic efficiency of benzothiazolinone acetamide analogs, which share structural features with this compound. These compounds exhibited good light harvesting efficiency and potential for use in dye-sensitized solar cells (DSSCs), highlighting their relevance in renewable energy research. This study underscores the importance of understanding the electronic properties and light absorption capabilities of such compounds (Mary et al., 2020).

Chemoselective Acetylation for Antimalarial Drugs

Research on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, highlights the pharmaceutical applications of related acetamide compounds. This study focused on optimizing the process using immobilized lipase, offering insights into enzymatic catalysis and its potential for synthesizing drug intermediates (Magadum & Yadav, 2018).

Enhanced Photoactivity for Pollutant Degradation

Investigations into the photocatalytic degradation of pollutants like acetaminophen using graphene/titanium dioxide nanotubes have revealed the potential environmental applications of related compounds. Such research aims to develop efficient catalysts for the removal of pharmaceutical contaminants from water, contributing to environmental protection and public health (Tao et al., 2015).

Safety and Hazards

The safety information for “N-[(2-methylphenyl)carbamothioyl]acetamide” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

特性

IUPAC Name |

N-[(2-methylphenyl)carbamothioyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-7-5-3-4-6-9(7)12-10(14)11-8(2)13/h3-6H,1-2H3,(H2,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZLZUAYGACVIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383126 |

Source

|

| Record name | Acetamide, N-[[(2-methylphenyl)amino]thioxomethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14185-60-5 |

Source

|

| Record name | Acetamide, N-[[(2-methylphenyl)amino]thioxomethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。